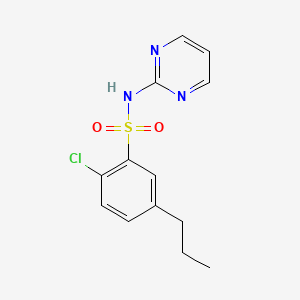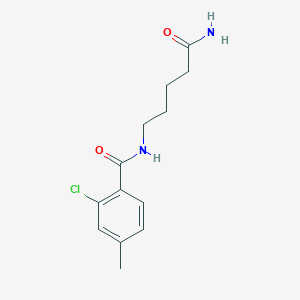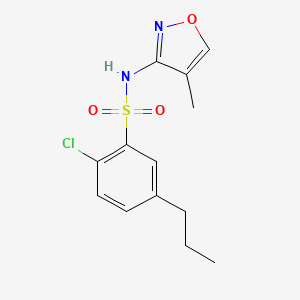
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-690,550 and has been found to have promising applications in the field of immunology. In
Wirkmechanismus
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide works by inhibiting the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways that lead to inflammation. By inhibiting these enzymes, 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can reduce inflammation and potentially provide relief for patients with autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can reduce inflammation in animal models of autoimmune diseases. It has also been found to have an effect on immune cell populations, such as T-cells and B-cells. Additionally, it has been shown to have an effect on cytokine production, which is involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide in lab experiments is its specificity for JAK enzymes. This can allow for more targeted studies of the role of JAK enzymes in the immune response. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can lead to liver toxicity in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide. One area of interest is in the development of more specific JAK inhibitors. This could potentially lead to more targeted treatments for autoimmune diseases. Another area of interest is in the potential use of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the potential toxicity of this compound and to develop safe dosages for use in humans.
In conclusion, 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide has shown promising applications in the field of immunology for the treatment of autoimmune diseases. Its specificity for JAK enzymes makes it a valuable tool for studying the role of these enzymes in the immune response. However, further research is needed to fully understand its potential toxicity and to develop safe dosages for human use.
Synthesemethoden
The synthesis of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide involves the reaction of 2-chloro-5-propylpyrimidine with benzenesulfonyl chloride. The resulting compound is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been found to inhibit the activity of Janus kinase (JAK) enzymes, which play a role in the signaling pathways that lead to inflammation. This inhibition of JAK enzymes can lead to a reduction in inflammation and potentially provide relief for patients with autoimmune diseases.
Eigenschaften
IUPAC Name |
2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-2-4-10-5-6-11(14)12(9-10)20(18,19)17-13-15-7-3-8-16-13/h3,5-9H,2,4H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLPULSLGAZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622770.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622787.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)

![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)


